Product packaging for Diatretyne 2(Cat. No.:CAS No. 463-15-0)

Diatretyne 2

Cat. No.: B14756135
CAS No.: 463-15-0
M. Wt: 145.11 g/mol
InChI Key: DMGKNZBGIHCAMP-GQCTYLIASA-N
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Description

Diatretyne 2, also known as (2E)-7-cyanohept-2-en-4,6-diynoic acid and Nudic acid B, is a natural organic compound with the molecular formula C8H3NO2 . It is classified as a polyacetylene, a class of compounds produced by certain fungi, including species from the genus Clitocybe . Polyacetylenes containing conjugated triple bonds are of significant research interest as putative phototoxic agents . Studies on analogous compounds suggest that such structures can act as photosensitizers, harvesting light energy to generate reactive oxygen species (ROS) . This photoactivated mechanism is explored in ecological contexts, such as fungal defense strategies, and for potential applications in photodynamic therapy (PDT) and photodynamic antimicrobial chemotherapy (PACT) . This compound is for research use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3NO2 B14756135 Diatretyne 2 CAS No. 463-15-0

Properties

CAS No.

463-15-0

Molecular Formula

C8H3NO2

Molecular Weight

145.11 g/mol

IUPAC Name

(E)-7-cyanohept-2-en-4,6-diynoic acid

InChI

InChI=1S/C8H3NO2/c9-7-5-3-1-2-4-6-8(10)11/h4,6H,(H,10,11)/b6-4+

InChI Key

DMGKNZBGIHCAMP-GQCTYLIASA-N

Isomeric SMILES

C(=C/C(=O)O)\C#CC#CC#N

Canonical SMILES

C(=CC(=O)O)C#CC#CC#N

melting_point

179 - 180 °C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diatretyne 2 involves several steps. One of the primary methods includes the reaction of appropriate precursors under controlled conditions to form the desired polyacetylenic nitrile structure. The synthesis was first reported by Ashworth et al. in 1958 .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally involves the cultivation of the producing fungi, followed by extraction and purification of the compound. The fungi are typically grown in a nutrient-rich medium, and the compound is isolated using organic solvents .

Chemical Reactions Analysis

Oxidation Reactions

Diatretyne 2 undergoes oxidation primarily at its triple bonds and carboxylic acid group. Potassium permanganate (KMnO₄) is a common reagent for such reactions.

Reaction Type Reagents Products References
Oxidation of triple bondsKMnO₄ (acidic conditions)Cleavage of conjugated triple bonds to form carboxylic acids or ketones

The cyano group (-CN) may also oxidize under strong acidic conditions, potentially converting to a carboxylic acid (-COOH).

Reduction Reactions

Reduction of this compound typically targets the cyano group and triple bonds. Lithium aluminum hydride (LiAlH₄) is frequently employed.

Reaction Type Reagents Products References
Reduction of cyano groupLiAlH₄ (ethereal solvents)Conversion of -CN to -NH₂ (amine)
Reduction of triple bondsHydrogenation (H₂/Pd)Partial or full hydrogenation to alkenes or alkanes

The carboxylic acid group may reduce to a primary alcohol (-CH₂OH) under similar conditions.

Substitution Reactions

This compound participates in nucleophilic substitution, particularly at the cyano group and acidic protons.

Reaction Type Reagents Products References
Nucleophilic substitutionAmine or alcohol nucleophilesReplacement of -CN with -NH₂ or -OR groups
Acylation of carboxylic acidAcyl chlorides/AlCl₃Formation of esters or amides (e.g., methyl ester)

The acidic protons in the carboxylic acid group facilitate esterification or amidation.

Condensation Reactions

The carboxylic acid group enables condensation reactions with alcohols or amines.

Reaction Type Reagents Products References
EsterificationAlcohols (ROH)Esters (e.g., methyl ester)
AmidationAmines (R-NH₂)Amides (e.g., acetamide derivative)

These reactions are critical for modifying this compound’s solubility and bioactivity.

Biological Relevance of Reactivity

The structural features of this compound, including its polyacetylene backbone and cyano group, contribute to its antimicrobial and cytotoxic activities. For example:

  • Antimicrobial action : The conjugated triple bonds and acidic protons may disrupt microbial membranes or enzyme functions .

  • Cytotoxicity : The compound’s ability to undergo redox reactions may generate reactive intermediates that damage cellular DNA or proteins .

Experimental data from bioassays confirm its potent activity against bacteria (e.g., E. coli) and cancer cell lines (e.g., HeLa, K-562) .

Scientific Research Applications

Diatretyne 2, also known as 7-cyano-trans-hept-2-en-4,6-diynoic acid, is an acetylenic compound originally isolated from the fungus Clitocybe diatreta . This compound has attracted scientific interest due to its various biological activities .

Chemical Identifiers

  • PubChem CID: 6433188
  • Molecular Formula: C8H3NO2C_8H_3NO_2
  • Molecular Weight: 145.11 g/mol
  • CAS Registry Number: 463-15-0
  • Synonyms: Nudic acid B, Diatretyne II

Biological Activities and Applications

Diatretyne exhibits a range of biological activities, making it potentially useful in various scientific research applications .

  • Antimicrobial Activity: Diatretyne is known for its antimicrobial properties .
  • Cytotoxic Activity: It has shown activity against HeLa cells .
  • Antiproliferative Activity: Diatretyne has demonstrated antiproliferative effects on murine fibroblast cell line L-929 and human leukemia cell line K-562 .
  • Anti-inflammatory agent: Many non-steroidal anti-inflammatory drugs (NSAIDs) target cyclooxygenase (COX) enzymes . Some fungal metabolites have been reported as anti-inflammatory agents .
ActivityDescription
AntimicrobialActive against various microorganisms
CytotoxicShows cytotoxicity against HeLa cells
AntiproliferativeInhibits proliferation of L-929 and K-562 cell lines
Anti-inflammatoryPhenolic compounds exhibit strong COX inhibitory effects

Mechanism of Action

The mechanism of action of Diatretyne 2 involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit essential enzymes and disrupt cellular processes, leading to bacterial cell death. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diatretyne 2 belongs to a family of polyacetylenic metabolites produced by fungi in the Clitocybe and related genera. Key structural and functional analogs include diatretyne 3 , diatretyne nitrile , agrocybin , and biformyne 2 . Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Structure Key Functional Groups Bioactivity Source Organism
This compound 7-cyanohept-trans-2-ene-4,6-diynoic acid -CN, -COOH, conjugated triple bonds Antibacterial (Gram-positive), antifungal Clitocybe diatreta
Diatretyne 3 trans-10-hydroxy-dec-2-en-4,6,8-triynoic acid -OH, -COOH, extended triple bonds Weak antimicrobial activity Clitocybe diatreta
Diatretyne nitrile 7-cyanohept-trans-2-ene-4,6-diynoic acid amide -CN, -CONH2 Reduced solubility; moderate bioactivity Clitocybe diatreta
Agrocybin 8-hydroxyocta-trans-2,4,6-triynoic acid methyl ester -OH, methyl ester Antifungal, cytotoxic Agrocybe spp.
Biformyne 2 9-hydroxy-10-carboxynon-trans-2-ene-4,6,8-triynoic acid -OH, -COOH Bound form in culture; antimicrobial Biformospora spp.

Key Findings:

Structural Variations and Bioactivity: The cyano group in this compound enhances its antimicrobial potency compared to hydroxylated analogs like Diatretyne 3 . Diatretyne nitrile (amide derivative) shows reduced solubility in aqueous media, limiting its bioavailability . Agrocybin and biformyne 2 feature ester or hydroxyl groups, which alter their distribution in fungal cultures and bioactivity profiles .

Biosynthetic Pathways :

  • This compound is biosynthesized via oxidative decarboxylation of fatty acid precursors, while Diatretyne 3 arises from hydroxylation and chain elongation .
  • Analog production (e.g., agrocybin) correlates with fungal stress responses, suggesting ecological roles in pathogen deterrence .

Spectroscopic Differentiation: UV-Vis spectra: this compound exhibits λmax at 254 nm due to conjugated triple bonds, whereas hydroxylated analogs (e.g., Diatretyne 3) show redshifted absorption (~270 nm) . <sup>13</sup>C NMR: The cyano carbon in this compound resonates at δ 118 ppm, distinct from ester or amide derivatives .

Ecological Distribution :

  • This compound is predominantly found in Clitocybe spp., while agrocybin and biformyne 2 are associated with Agrocybe and Biformospora genera, respectively .

Q & A

Q. What are the primary biological activities of Diatretyne 2, and how are these properties experimentally validated?

this compound, a polyacetylene compound derived from fungi such as Dypsizygus ulmarius, exhibits antimicrobial activity. Researchers validate its bioactivity through in vitro assays, including agar diffusion methods for antimicrobial testing and cytotoxicity assays (e.g., MTT assays) against eukaryotic cell lines. Dose-response curves and IC50 values are critical for quantifying efficacy . Structural characterization via NMR and mass spectrometry ensures compound purity before biological testing .

Q. What methodologies are recommended for isolating and characterizing this compound from natural sources?

Isolation involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like HPLC or column chromatography. Purity is confirmed via spectroscopic methods (NMR, UV-Vis) and comparative analysis with existing spectral databases. Researchers must document solvent systems and retention times to ensure reproducibility .

Q. How can researchers design experiments to assess the ecological role of this compound in fungal defense mechanisms?

Experimental designs should include field observations of fungal interactions with competitors/pathogens, paired with lab-based co-culture assays. Metabolomic profiling (LC-MS) of fungal exudates under stress conditions can identify this compound production triggers. Controls should account for environmental variables (pH, temperature) to isolate compound-specific effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity across studies be resolved?

Contradictions often arise from variability in cell lines, compound purity, or assay conditions. Researchers should:

  • Standardize protocols (e.g., ATCC cell lines, controlled solvent vehicles).
  • Perform orthogonal assays (e.g., flow cytometry for apoptosis vs. metabolic activity assays).
  • Apply meta-analysis to identify confounding variables across studies .

Q. What strategies optimize this compound’s stability in pharmacological formulations?

Stability challenges (e.g., oxidation susceptibility) require formulation studies using liposomal encapsulation or cyclodextrin complexes. Accelerated stability testing under varied temperatures and humidity, analyzed via HPLC, identifies degradation pathways. Computational modeling (molecular docking) predicts interactions with stabilizers .

Q. How can mechanistic studies elucidate this compound’s mode of action against multidrug-resistant pathogens?

Transcriptomic profiling (RNA-seq) of treated pathogens reveals gene expression changes, while proteomic approaches (e.g., SILAC) identify target proteins. Fluorescent tagging of this compound enables subcellular localization tracking. CRISPR-Cas9 knockout libraries can validate candidate targets .

Q. What statistical approaches are appropriate for analyzing dose-dependent synergistic effects of this compound with conventional antibiotics?

Use Chou-Talalay combination index (CI) analysis to quantify synergy, antagonism, or additive effects. Bayesian hierarchical models account for inter-experimental variability. Power analysis ensures sample sizes are sufficient to detect clinically relevant effects .

Methodological Considerations

Q. How should researchers address reproducibility challenges in this compound studies?

  • Adhere to FAIR principles: Ensure data is Findable, Accessible, Interoperable, and Reusable.
  • Publish raw spectral data (NMR, MS) in repositories like Zenodo.
  • Document extraction and assay protocols using platforms like Protocols.io .

Q. What interdisciplinary frameworks enhance this compound research?

Integrate cheminformatics (QSAR models for activity prediction) and synthetic biology (heterologous expression in model fungi). Collaborate with ecological modelers to predict compound roles in microbial ecosystems .

Data Management and Ethics

Q. How should this compound research data be managed to comply with open science standards?

  • Use electronic lab notebooks (e.g., LabArchives) for real-time data logging.
  • Share negative results in repositories like Figshare to counter publication bias.
  • Include data availability statements in manuscripts, specifying access conditions .

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